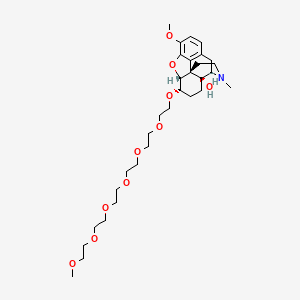

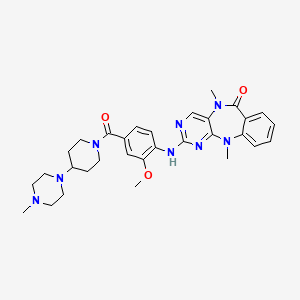

![molecular formula C26H36N6O B608723 4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine CAS No. 1619903-54-6](/img/structure/B608723.png)

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine

説明

LY2857785 is an inhibitor of cyclin-dependent kinase 9 (Cdk9; IC50 = 0.011 µM). It also inhibits Cdk8 and Cdk7 (IC50s = 0.016 and 0.246 µM, respectively), as well as five kinases in a panel of 114 kinases (IC50s = <0.1 µM for all). LY2857785 inhibits proliferation in a panel of 48 patient-derived solid tumor cell lines, including colon, non-small cell lung, and prostate cancer cells, as well as a panel of 24 hematologic tumor cell lines, including acute lymphoblastic leukemia and multiple myeloma cells, with mean IC50 values of 0.22 and 0.197 µM, respectively. It inhibits phosphorylation of DNA-dependent RNA polymerase II (RNAP II) in peripheral blood mononuclear cells (PBMCs) isolated from patients with acute myeloid leukemia (AML) or chronic lymphocytic leukemia (CLL; IC50s = 0.044 and 0.145 µM, respectively). LY2857785 (3, 6, and 9 mg/kg) reduces tumor growth in an MV4-11 rat xenograft model.

LY2857785 is a potent CDK9 inhibitor with potential anticancer activity. LY2857785 significantly reduces RNAP II CTD phosphorylation and dramatically decreases MCL1 protein levels to result in apoptosis in a variety of leukemia and solid tumor cell lines. LY2857785 inhibits the growth of a broad panel of cancer cell lines, and is particularly efficacious in leukemia cells, including orthotopic leukemia preclinical models as well as in ex vivo acute myeloid leukemia and chronic lymphocytic leukemia patient tumor samples. The inhibition of CDK9 may represent a promising approach as a cancer therapeutic target, especially in hematologic malignancies.

科学的研究の応用

Molecular Structure and Interactions

One of the key areas of research for this compound involves studying its molecular structure and intermolecular interactions. Research by Lai, Mohr, and Tiekink (2006) on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines provides insights into the importance of C-H⋯N, C-H⋯π, and π⋯π interactions in crystal packing, which is relevant for understanding the structural properties of similar compounds like 4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine (Lai, Mohr, & Tiekink, 2006).

Synthesis and Mesomorphic Properties

The synthesis and mesomorphic properties of compounds containing similar structures have been explored by Mikhaleva and Kuznetsova (1999). Their work on the synthesis of trans-bis(5-R-pyrimidin-2-yl)-1,4-cyclohexanes and related compounds contributes to understanding the properties and potential applications of similar compounds (Mikhaleva & Kuznetsova, 1999).

Antiinflammatory Agents

Research on N-substituted amino acids with complex pyrimidine structures, as conducted by Bruno et al. (1999), offers insights into the potential antiinflammatory applications of similar structures. Their study on a series of N-methyl-N-pyrimidin-2-yl glycines with different fused rings, including cyclohexane, suggests potential antiphlogistic activity that could be relevant for the compound (Bruno et al., 1999).

Antimicrobial Activities

The compound's potential for antimicrobial activities can be inferred from related research, like the study by Hafez, El-Gazzar, and Zaki (2016) on thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. They synthesized a series of spiro compounds having biologically active structures, which suggests possible antimicrobial applications for compounds with similar structures (Hafez, El-Gazzar, & Zaki, 2016).

Coordination to Zinc(II)

Research on compounds containing pyrimidine structures, such as the study by Klein et al. (2014) on 4'-(pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines, demonstrates the ability of these compounds to selectively coordinate to zinc(II) through specific domains. This indicates potential applications in metal coordination and possibly in catalysis (Klein et al., 2014).

特性

IUPAC Name |

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIUZPIDLZYPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

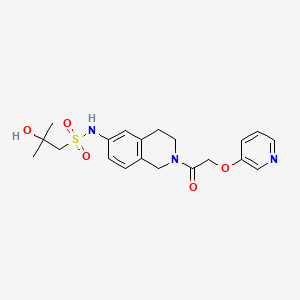

![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)

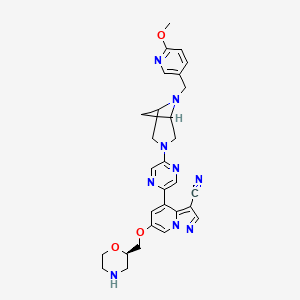

![4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester](/img/structure/B608648.png)

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)

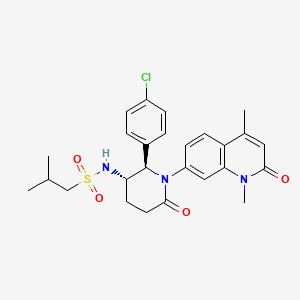

![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)

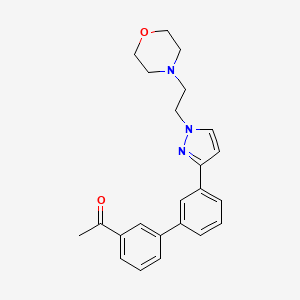

![5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B608657.png)

![2-Amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid](/img/structure/B608660.png)